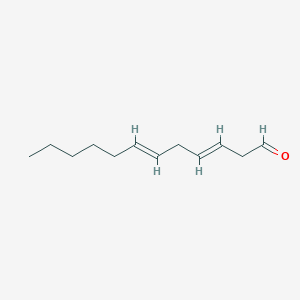

(3E,6E)-dodeca-3,6-dienal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3E,6E)-dodeca-3,6-dienal is an organic compound with the molecular formula C12H20O. It is a type of aldehyde characterized by the presence of two conjugated double bonds in its carbon chain. This compound is known for its distinctive odor and is often found in various natural sources, including essential oils and plant extracts.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3E,6E)-dodeca-3,6-dienal typically involves the use of starting materials such as dodeca-3,6-diene. One common method includes the oxidation of dodeca-3,6-diene using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions to yield the desired aldehyde.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving efficient conversion rates.

Analyse Des Réactions Chimiques

Types of Reactions

(3E,6E)-dodeca-3,6-dienal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol, dodeca-3,6-dienol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The double bonds in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products Formed

Oxidation: Dodeca-3,6-dienoic acid.

Reduction: Dodeca-3,6-dienol.

Substitution: 3,6-dibromo-dodecane.

Applications De Recherche Scientifique

(3E,6E)-dodeca-3,6-dienal has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in plant defense mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: this compound is used in the fragrance and flavor industry due to its pleasant odor. It is also employed in the synthesis of various fine chemicals and intermediates.

Mécanisme D'action

The mechanism of action of (3E,6E)-dodeca-3,6-dienal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The compound’s double bonds also allow it to participate in various addition reactions, further influencing its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3E,6E)-dodeca-3,6-diene: Similar in structure but lacks the aldehyde group.

(E,E)-α-farnesene: A sesquiterpene with similar double bond configuration but different functional groups.

(3E,6E,9E)-dodecatrienal: Contains an additional double bond compared to (3E,6E)-dodeca-3,6-dienal.

Uniqueness

This compound is unique due to its specific combination of conjugated double bonds and an aldehyde functional group. This combination imparts distinct chemical reactivity and biological properties, making it valuable in various applications.

Activité Biologique

(3E,6E)-dodeca-3,6-dienal is a conjugated aldehyde with significant biological activity. Its unique structure, characterized by conjugated double bonds and an aldehyde functional group, positions it as a compound of interest in various fields, including medicinal chemistry, agriculture, and biochemistry. This article explores its biological activities, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H18O. The compound features two double bonds in a conjugated system and an aldehyde group that can participate in various chemical reactions. This structural configuration contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Case Study : In a study examining the antibacterial effects of various aldehydes, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as a natural antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity.

- Research Findings : A study conducted on the efficacy of various plant-derived compounds revealed that this compound effectively inhibited the growth of Candida albicans, with an MIC of 25 µg/mL. This suggests its potential use in treating fungal infections .

Antioxidant Activity

The compound's ability to scavenge free radicals has been investigated as well.

- Mechanism : The aldehyde group can react with reactive oxygen species (ROS), potentially mitigating oxidative stress in biological systems. In vitro assays have shown that this compound can reduce oxidative damage in cellular models .

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. This modification may alter enzyme activity or protein function.

- Reactive Oxygen Species Scavenging : The compound's ability to scavenge ROS contributes to its antioxidant properties, protecting cells from oxidative damage.

Medicinal Chemistry

Due to its biological activities, this compound is being explored for potential therapeutic applications:

- Drug Development : Its antimicrobial and antioxidant properties make it a candidate for developing new antibiotics or antifungal agents. Ongoing research aims to synthesize derivatives with enhanced efficacy and reduced toxicity .

Agricultural Applications

The compound's antimicrobial properties suggest potential use in agriculture:

- Plant Defense Mechanisms : Studies indicate that this compound may play a role in plant defense against pathogens. Its application as a natural pesticide is under investigation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Aldehyde | Antimicrobial, antifungal |

| (3E)-Dodeca-2-enal | Aldehyde | Limited antimicrobial activity |

| (Z,Z)-Dodecadienal | Diene | Antioxidant properties |

Propriétés

IUPAC Name |

(3E,6E)-dodeca-3,6-dienal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10,12H,2-5,8,11H2,1H3/b7-6+,10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYAJCQYTVRFPU-AVQMFFATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115422-60-1 |

Source

|

| Record name | 3,6-Dodecadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115422601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.